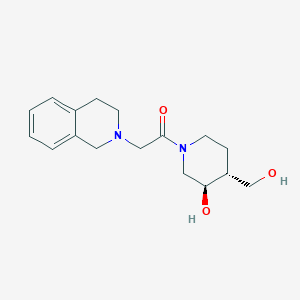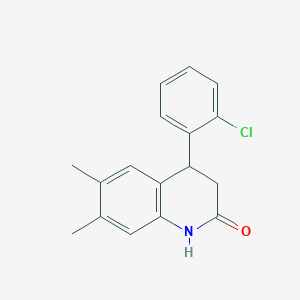
N-(2,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of certain enzymes, such as carbonic anhydrase and matrix metalloproteinases. This compound has also been shown to modulate the activity of certain ion channels and receptors, which may contribute to its physiological effects.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body. This compound has also been reported to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. Additionally, this compound has been shown to modulate the activity of certain neurotransmitter receptors, which may contribute to its potential therapeutic effects in the treatment of neurological disorders.
実験室実験の利点と制限
N-(2,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has several advantages for use in lab experiments. It has been reported to exhibit high purity and yield when synthesized using the above-mentioned method. Additionally, this compound has been shown to exhibit potent biological activity at low concentrations, making it a cost-effective option for use in lab experiments. However, one limitation of using this compound in lab experiments is its potential toxicity, which may require careful handling and disposal.
将来の方向性
There are several future directions for the research on N-(2,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide. One potential area of research is the development of this compound-based drugs for the treatment of cancer and neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential targets. Finally, research on the toxicity and safety of this compound is needed to ensure its safe use in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized using a simple and efficient method and has been shown to exhibit potent biological activity. This compound has potential applications in cancer research, neuroscience, and drug discovery. However, further research is needed to fully understand its mechanism of action and potential therapeutic effects.
合成法
N-(2,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide can be synthesized through a process involving the reaction of 2,5-dimethoxyaniline with 2,5-difluorobenzenesulfonyl chloride in the presence of a base. This method has been reported to yield high purity and yield of this compound.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. It has been reported to exhibit antitumor activity by inducing apoptosis in cancer cells. This compound has also been shown to modulate the activity of certain neurotransmitter receptors, which makes it a potential candidate for the treatment of neurological disorders.
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO4S/c1-20-10-4-6-13(21-2)12(8-10)17-22(18,19)14-7-9(15)3-5-11(14)16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBKPTHVZNUNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5361626.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5361627.png)

![3-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5361633.png)
![5-{3-chloro-5-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5361643.png)
![1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-(3-methylbenzyl)piperazine](/img/structure/B5361653.png)
![dimethyl 3-methyl-5-[(1-piperidinylacetyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5361657.png)

![4-(3-chloro-4-methoxybenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5361668.png)
![3-{[4-(2-chlorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5361674.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5361677.png)
![3-[(2-phenoxyacetyl)amino]phenyl acetate](/img/structure/B5361681.png)

![2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 3,4-dimethoxybenzoate](/img/structure/B5361690.png)